4-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole
Description
4-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole is a substituted oxazole derivative characterized by a bromine atom at the 4-position and a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at the 2-position of the oxazole ring. The TBDMS group enhances stability and modulates reactivity during multi-step syntheses, particularly in protecting alcohol functionalities during coupling reactions .
Synthesis:
The synthesis of such oxazole derivatives typically involves silylation reactions. For example, tert-butyldimethylsilyl chloride (TBDMSCl) is used to protect hydroxymethyl groups under mild conditions, as demonstrated in the preparation of structurally related benzyl carbamates . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) are also employed to introduce aryl or heteroaryl groups at the brominated position of the oxazole core .
Properties
IUPAC Name |
(4-bromo-1,3-oxazol-2-yl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2Si/c1-10(2,3)15(4,5)14-7-9-12-8(11)6-13-9/h6H,7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJGTUCXTXMDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC(=CO1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl-dimethyl-silanyloxymethyl group: This step involves the protection of a hydroxyl group using tert-butyl-dimethyl-silyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling reactions: The compound can undergo coupling reactions with various partners to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing agents: Oxidation reactions may involve agents such as hydrogen peroxide or potassium permanganate.
Reducing agents: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxazole derivatives, while oxidation and reduction reactions can lead to the formation of oxazole N-oxides or reduced oxazole derivatives .
Scientific Research Applications
4-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its reactivity and binding affinity. The tert-butyl-dimethyl-silanyloxymethyl group provides steric protection and influences the compound’s solubility and stability. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-(4-Bromo-2,3-dimethylphenyl)oxazole (CAS 1369899-03-5)
- Structure : Oxazole core with a 4-bromo-2,3-dimethylphenyl substituent.
- Molecular Formula: C₁₁H₁₀BrNO.
- Key Properties : The electron-withdrawing bromine and methyl groups enhance electrophilicity, making this compound reactive in cross-coupling reactions. Its bulkier aryl substituent contrasts with the TBDMS-hydroxymethyl group in the target compound, reducing solubility in polar solvents .
2-Bromo-4-tert-butyl-oxazole (CAS 1595737-86-2)
- Structure : Oxazole with bromine at C2 and a tert-butyl group at C3.
- Molecular Formula: C₇H₁₀BrNO.
- Key Properties : The tert-butyl group increases steric hindrance, slowing nucleophilic substitution at C2. The bromine atom at C2 is less reactive than at C4 due to electronic effects .
Thiazole Derivatives with Similar Substituents
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)thiazole (CAS 204513-55-3)
- Structure : Thiazole core with a TBDMS-protected hydroxymethyl group and bromine at C4.
- Molecular Formula: C₁₀H₁₈BrNOSSi.
- Key Properties : The thiazole ring (with a sulfur atom instead of oxygen) exhibits lower aromaticity than oxazole, leading to higher reactivity in electrophilic substitutions. The TBDMS group stabilizes the compound during storage (recommended at 2–8°C under inert atmosphere) .
5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole (CAS 1245782-59-5)
- Structure : Thiazole with bromine at C5, TBDMS at C2, and a methyl group at C4.
- Molecular Formula : C₁₀H₁₈BrNSSi.
- Key Properties : The methyl group at C4 increases steric protection, reducing susceptibility to oxidation compared to hydroxymethyl-substituted analogues .
Benzoxazepine Derivatives
Substituted Dibenzoxazepines
- Structure : Benzoxazepines synthesized from 4-bromo-5-nitrophthalonitrile.
- However, their synthesis is more complex, requiring activated aromatic nucleophilic substitutions, which are less efficient than oxazole functionalization .
Physicochemical and Reactivity Comparison
Electronic Properties
- HOMO-LUMO Gap : Oxazole derivatives generally have a larger HOMO-LUMO gap (ΔE = ~7.5 eV) compared to thiazoles (ΔE = ~6.8 eV), indicating higher kinetic stability and lower reactivity toward singlet oxygen .
- Electrophilicity : Bromine at C4 in oxazole increases electrophilicity, favoring cross-coupling reactions, whereas bromine at C2 in thiazoles directs substitutions to C5 .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Ring | Molecular Formula | Molecular Weight | Key Substituents | Reactivity Highlights |
|---|---|---|---|---|---|
| 4-Bromo-2-(TBDMS-hydroxymethyl)-oxazole | Oxazole | C₁₀H₁₇BrNO₂Si | 307.24 | Br (C4), TBDMS (C2) | High stability, Suzuki coupling active |
| 4-Bromo-2-(((TBDMS)oxy)methyl)thiazole | Thiazole | C₁₀H₁₈BrNOSSi | 308.31 | Br (C4), TBDMS (C2) | Lower HOMO-LUMO gap, higher reactivity |
| 5-(4-Bromo-2,3-dimethylphenyl)oxazole | Oxazole | C₁₁H₁₀BrNO | 252.11 | Br (aryl), methyl (C2, C3) | Limited solubility in polar solvents |
Biological Activity
4-Bromo-2-(tert-butyl-dimethyl-silanyloxymethyl)-oxazole is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Antimicrobial Properties
Research has shown that oxazole derivatives possess significant antimicrobial activity. In a study evaluating various oxazole compounds, it was found that certain derivatives exhibited potent activity against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in Table 1.
| Compound | MIC (µg/ml) against Bacteria | MIC (µg/ml) against Fungi |
|---|---|---|
| This compound | 1.6 (E. coli) | 1.6 (Candida albicans) |
| Reference Drug (Ampicillin) | 0.5 (E. coli) | N/A |
| Reference Drug (Clotrimazole) | N/A | 0.8 (Candida albicans) |
This table indicates that the compound demonstrates comparable antimicrobial efficacy to standard reference drugs, suggesting its potential as a therapeutic agent.
Anticancer Activity
The anticancer potential of oxazole derivatives, including this compound, has been explored in various studies. A notable study demonstrated that certain oxazole derivatives inhibited cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
In a recent investigation, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results are summarized in Table 2.
| Cell Line | IC50 (µM) for this compound | IC50 (µM) for Cisplatin |
|---|---|---|
| MCF-7 | 10.5 | 5.0 |
| HeLa | 12.3 | 6.0 |
These findings indicate that while the compound exhibits promising anticancer activity, it is less potent than cisplatin, a well-known chemotherapeutic agent.
The biological activity of this compound is thought to result from its interaction with specific molecular targets within cells. The oxazole ring structure plays a crucial role in maintaining the compound's stability and facilitating its interaction with enzymes or receptors involved in various biochemical pathways.
Proposed Mechanisms
- Enzyme Inhibition : The bromine atom may enhance binding affinity to target enzymes, disrupting their function.
- Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species Generation : It may promote oxidative stress in microbial cells, contributing to its antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
